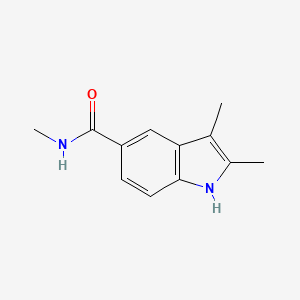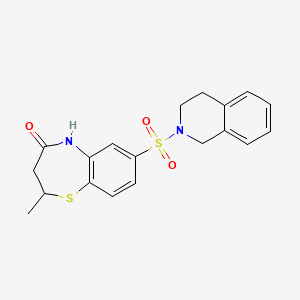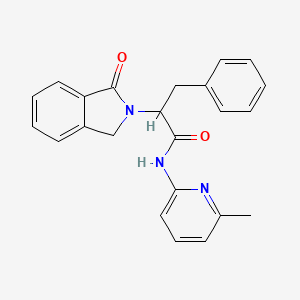
N,2,3-trimethyl-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,3-trimethyl-1H-indole-5-carboxamide is a chemical compound with the molecular formula C12H14N2O. It is also known as SKF 38393 and is a selective dopamine receptor agonist. This compound has been widely used in scientific research for its potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and addiction.
作用機序
The mechanism of action of N,2,3-trimethyl-1H-indole-5-carboxamide is not fully understood. However, it is known to be a selective dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its therapeutic effects. Additionally, it has been shown to increase the activity of certain enzymes in the brain, which may also contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using N,2,3-trimethyl-1H-indole-5-carboxamide in lab experiments is that it is a selective dopamine receptor agonist. This means that it can be used to study the role of dopamine receptors in various diseases without affecting other neurotransmitter systems. However, one limitation of using this compound is that it is not very selective for specific dopamine receptor subtypes, which may make it difficult to study the specific roles of different dopamine receptor subtypes in various diseases.
将来の方向性
There are several future directions for research on N,2,3-trimethyl-1H-indole-5-carboxamide. One area of research is to further investigate its potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and addiction. Additionally, research could be done to develop more selective dopamine receptor agonists that target specific dopamine receptor subtypes, which may be more effective in treating specific diseases. Finally, research could be done to investigate the long-term effects of this compound use, particularly in terms of its potential for addiction and abuse.
合成法
The synthesis of N,2,3-trimethyl-1H-indole-5-carboxamide is a complex process that involves several steps. The most common method involves the reaction of 2,3-dimethylindole with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with methylamine to form the final product, this compound.
科学的研究の応用
N,2,3-trimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be useful in the treatment of this disease. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be useful in the treatment of this disorder as well. Furthermore, it has been shown to have potential in the treatment of addiction, particularly cocaine addiction.
特性
IUPAC Name |
N,2,3-trimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-8(2)14-11-5-4-9(6-10(7)11)12(15)13-3/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPFXPDMYJYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)

![Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)

![N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7478633.png)
![8-Methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7478640.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478646.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478651.png)